molecular formula C20H20N2O7 B11151195 N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine

Cat. No.: B11151195
M. Wt: 400.4 g/mol
InChI Key: YCGNFEPZAFKLKF-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound with a unique structure that combines elements of furochromen and glycine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves multiple steps, starting with the preparation of the furochromen core The furochromen core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives: These compounds share the furochromen core but differ in their side chains.

    Glycylglycine derivatives: Compounds with similar peptide-like structures but different aromatic moieties.

Uniqueness

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is unique due to its combination of the furochromen core with the glycylglycine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H20N2O7/c1-10-9-28-15-6-16-14(5-13(10)15)11(2)12(20(27)29-16)3-4-17(23)21-7-18(24)22-8-19(25)26/h5-6,9H,3-4,7-8H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)

InChI Key

YCGNFEPZAFKLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)O)C

Origin of Product

United States

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